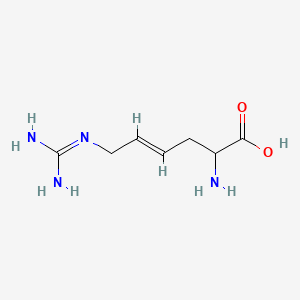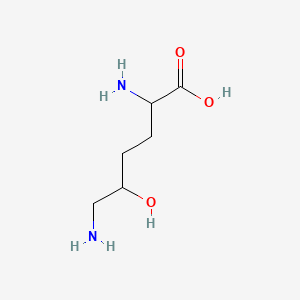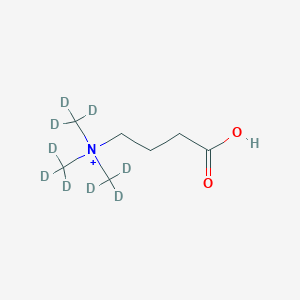![molecular formula C14H14F13NO4S B13416260 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester CAS No. 49859-70-3](/img/structure/B13416260.png)
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of a long perfluorinated alkyl chain, which imparts distinct hydrophobic and lipophobic characteristics. It is commonly used in various industrial applications due to its stability and resistance to harsh chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester typically involves the following steps:
Preparation of the Fluorinated Sulfonyl Amine: The starting material, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl sulfonyl chloride, is reacted with methylamine to form the corresponding sulfonyl amine.
Esterification: The sulfonyl amine is then reacted with 2-propenoic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of acid catalysts to accelerate the esterification reaction.
Temperature Control: Maintaining optimal temperatures to maximize reaction efficiency.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Polymerization: The propenoic acid moiety allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used for polymerization.
Major Products
Substitution Products: Formation of substituted derivatives with modified functional groups.
Polymers: High-performance polymers with enhanced chemical resistance and stability.
Applications De Recherche Scientifique
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its role in developing biocompatible materials.
Industry: Utilized in coatings and surface treatments to impart hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets:
Molecular Targets: The fluorinated chain interacts with hydrophobic regions of proteins and membranes.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering their local environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, dodecyl ester: Similar in structure but with a non-fluorinated alkyl chain.
Methacrylic acid, ethyl ester: Another ester of propenoic acid with different alkyl substituents.
Uniqueness
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester stands out due to its:
Fluorinated Chain: Provides exceptional chemical resistance and unique solubility properties.
Versatility: Applicable in various fields, from industrial coatings to biomedical research.
Propriétés
Numéro CAS |
49859-70-3 |
|---|---|
Formule moléculaire |
C14H14F13NO4S |
Poids moléculaire |
539.31 g/mol |
Nom IUPAC |
2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-3-8(29)32-6-5-28(2)33(30,31)7-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h3H,1,4-7H2,2H3 |
Clé InChI |
HATNGDPVYXXGKR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



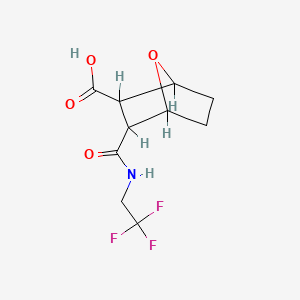
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
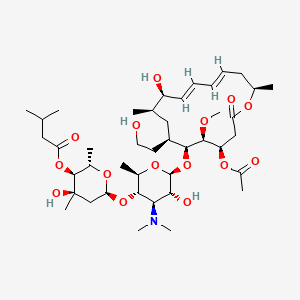
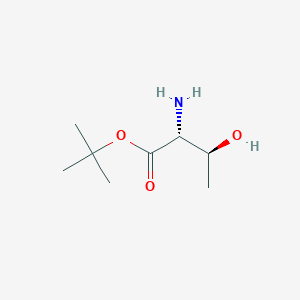
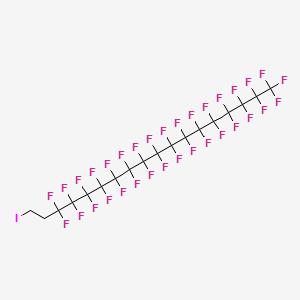
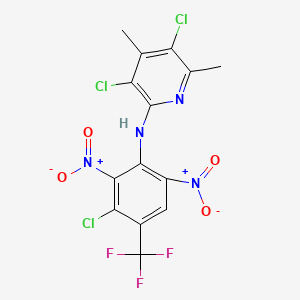
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
